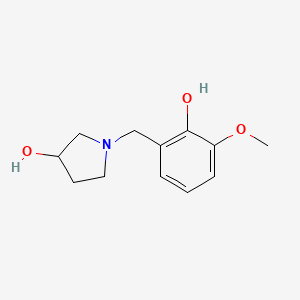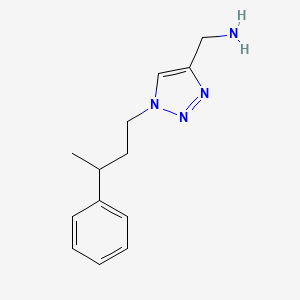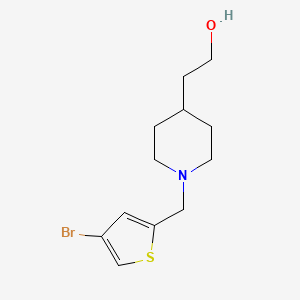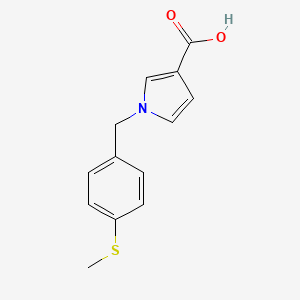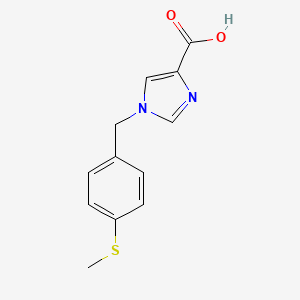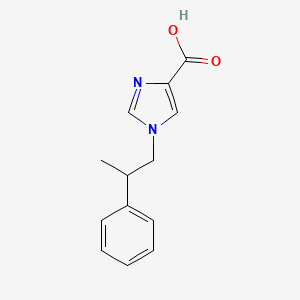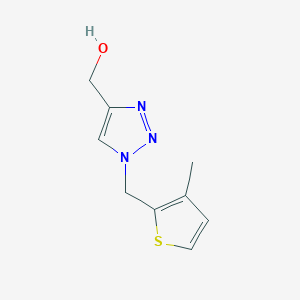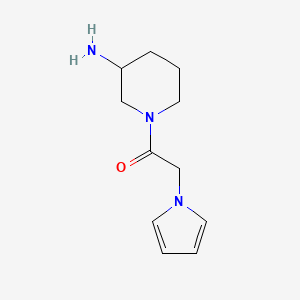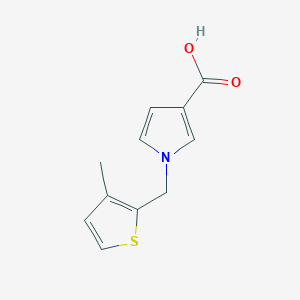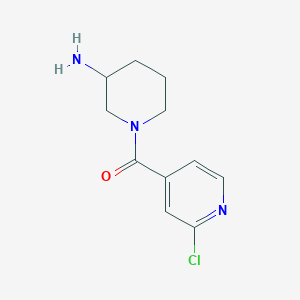
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone
Vue d'ensemble
Description
3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone (ACPM) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and studies. ACPM has been identified as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s, and Parkinson’s. Its unique structure and chemical properties make it a valuable tool for scientists.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
- Adduct Formation and Crystal Chains : In the study of related compounds, it was found that the hydroxypiperidine ring forms chains extending along the crystal axis through intermolecular hydrogen bonds. This suggests potential applications in crystallography and molecular design (Revathi et al., 2015).
2. Synthesis and Antimicrobial Activity
- Pyridine Derivatives for Antimicrobial Use : A synthesis process involving 2-chloropyridine-3-carboxylic acid led to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
3. Molecular Structure Analysis
- Crystallographic Study of Pyridinyl Methanones : A related compound was synthesized, characterized, and analyzed via X-ray diffraction, highlighting its potential use in molecular structure analysis and design (Lakshminarayana et al., 2009).
4. Synthesis Procedures and Spectroscopic Analysis
- Synthesis of Sulfanylthienopyridines : A three-step procedure was developed for synthesizing various derivatives, demonstrating the versatility and potential of these compounds in synthetic chemistry (Kobayashi, Suzuki, & Egara, 2013).
5. Spectral Characterization and DFT Studies
- Novel Compounds Analysis and Antibacterial Activity : Novel compounds were synthesized and characterized, with structural optimization and analysis performed using density functional theory. These compounds' antibacterial activity was also studied, demonstrating their potential in pharmaceutical research (Shahana & Yardily, 2020).
6. Spectroscopic Properties in Different Environments
- Electronic Absorption and Fluorescence Studies : Research on similar compounds showed that their electronic absorption and fluorescence properties vary in different solvents, offering insights into their potential use in spectroscopic analysis and material science (Al-Ansari, 2016).
7. Antagonist Design and Pharmacological Evaluation
- Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists : A novel series of derivatives were evaluated as TRPV4 antagonists, showing potential in the treatment of pain (Tsuno et al., 2017).
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-8(3-4-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKUTMGPTXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




